1-Cyclohexyl-2,2,2-trifluoro-ethanone
Description
Significance of Alpha-Trifluoromethyl Ketones in Organic Synthesis and Drug Discovery
Alpha-trifluoromethyl ketones (TFMKs) represent a critically important class of compounds in the realms of organic synthesis and drug discovery. researchgate.netrsc.org Their value stems from their unique electronic properties, which can significantly alter the biological and chemical characteristics of a molecule. benthamdirect.com
In organic synthesis, TFMKs are valuable synthons—building blocks used to construct more complex molecules. researchgate.netmdpi.com The trifluoromethyl group's strong electron-withdrawing nature makes the adjacent carbonyl carbon highly electrophilic, rendering it susceptible to nucleophilic attack. This reactivity is harnessed in various chemical transformations. evitachem.com Methods for preparing TFMKs are numerous and include the trifluoroacetylation of alkenes, the reaction of organolithium compounds with trifluoroacetic acid derivatives, and the oxidation of trifluoromethyl carbinols. researchgate.netmdpi.com
In drug discovery, the incorporation of a trifluoromethyl group is a well-established strategy to enhance the efficacy of therapeutic compounds. mdpi.com This group can improve metabolic stability, increase lipophilicity (which aids in crossing biological membranes), and enhance binding affinity to target receptors. mdpi.com TFMKs have been identified as potent reversible covalent inhibitors of several enzyme classes, including serine and cysteine proteases. researchgate.netnih.gov This inhibitory activity is crucial in the development of treatments for a range of diseases. For instance, peptidyl fluoromethyl ketones are explored as inhibitors of hydrolytic enzymes, with applications in cancer therapy and for treating viral infections. nih.gov Furthermore, TFMK-containing molecules have been investigated as potential therapeutics for Alzheimer's disease by inhibiting acetylcholinesterase. evitachem.com The aromatic trifluoromethyl ketone moiety has also been characterized as a warhead for designing covalently reversible kinase inhibitors, with applications in developing treatments for various cancers. nih.gov
Contextualizing 1-Cyclohexyl-2,2,2-trifluoro-ethanone within Fluorinated Organic Chemistry
This compound is classified as a fluorinated ketone within the broader field of organofluorine chemistry. evitachem.comcymitquimica.com The introduction of fluorine atoms into organic molecules often leads to significant changes in their physical and chemical properties. beilstein-journals.org In the case of this compound, the presence of the trifluoromethyl (CF3) group is paramount. cymitquimica.com
The CF3 group significantly influences the compound's electronic properties, enhancing its reactivity. cymitquimica.com This group is highly electronegative and electron-withdrawing, which deactivates aromatic rings and can increase the metabolic stability of a compound. mdpi.com The cyclohexyl group, on the other hand, is hydrophobic and adds steric bulk to the molecule. cymitquimica.com The combination of the bulky, non-polar cyclohexyl group and the highly polar, electron-withdrawing trifluoromethyl ketone moiety results in a molecule with unique characteristics. It is soluble in organic solvents like ethanol (B145695) and ether but has poor solubility in water. evitachem.com
The synthesis of this compound typically involves methods such as trifluoroacetylation, where trifluoroacetic anhydride (B1165640) or acid is reacted with a cyclohexyl derivative. evitachem.com Another synthetic route is the direct fluorination of cyclohexyl ketones. evitachem.com The chemical reactivity of the compound is dominated by its electrophilic carbonyl group, which can undergo nucleophilic addition with Grignard or organolithium reagents, reduction to an alcohol, or condensation reactions with amines and alcohols. evitachem.com
Historical Development and Evolution of Research on This Compound Class
The field of organofluorine chemistry began even before the isolation of elemental fluorine by Henri Moissan in 1886. nih.gov Early work in the 20th century focused on controlling the often-violent reactions of elemental fluorine. nih.gov A significant breakthrough came in 1927 with the Schiemann reaction, which provided a method for aromatic fluorination. nih.gov The development of N-F fluorinating agents has been a continuous area of research, providing milder and more selective methods for introducing fluorine into organic molecules. researchgate.net
The synthesis of fluorinated ketones, specifically, has a history dating back to at least the mid-20th century. acs.org The development of new synthetic methods for preparing trifluoromethylated compounds has been an active area of research for over three decades, driven by their utility. mdpi.com Early methods often relied on electrophilic reagents like trifluoroacetic anhydride (TFAA). researchgate.net
More recent advancements have focused on developing more efficient and versatile methods for synthesizing trifluoromethyl ketones. This includes the development of photocatalytic methods that allow for the synthesis of aliphatic trifluoromethyl ketones under mild conditions. chemrxiv.org Other modern approaches involve the nucleophilic trifluoromethylation of esters using fluoroform (HCF3) as an economical feedstock. beilstein-journals.org Research continues to evolve, with a focus on creating more sustainable and atom-economical synthetic routes.
Overview of Research Domains and Prospective Investigations
Current research involving alpha-trifluoromethyl ketones, including this compound, is diverse and expanding. A primary focus remains in medicinal chemistry, where these compounds are investigated as inhibitors for a wide array of enzymes. researchgate.netnih.gov The ability of the trifluoromethyl ketone group to act as a reversible covalent inhibitor makes it a particularly attractive "warhead" for drug design. nih.govchemrxiv.org This has led to the design of potent and selective inhibitors for targets like kinases, which are implicated in cancer. nih.gov
Prospective investigations are likely to follow several key trajectories. The development of novel synthetic methodologies will continue to be a priority, with an emphasis on green chemistry principles, such as photocatalysis and the use of readily available starting materials. chemrxiv.orgresearchgate.net There is also significant interest in expanding the application of these compounds beyond traditional drug targets. For example, a derivative, 1-(4-Amino-phenyl)-2,2,2-trifluoro-ethanone, has been used to create a bio-inspired nanofluidic diode, demonstrating potential applications in materials science and sensor technology. evitachem.com
Future research will also likely explore the defluorinative functionalization of α-trifluoromethyl ketones, using the CF3 group as a handle to introduce other functionalities into a molecule. acs.org This opens up new avenues for creating structurally diverse and complex molecules from readily accessible fluorinated starting materials. The unique properties of trifluoromethyl ketones ensure their continued importance in both fundamental and applied chemical research. rsc.org
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H11F3O nih.gov |
| Appearance | Colorless liquid evitachem.com |
| Odor | Characteristic evitachem.com |
| Density | Approx. 1.25 g/cm³ evitachem.com |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); poorly soluble in water evitachem.com |
| CAS Number | 6302-04-1 chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyl-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTSLLGEWZGTHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285770 | |
| Record name | 1-Cyclohexyl-2,2,2-trifluoro-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6302-04-1 | |
| Record name | NSC42756 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Cyclohexyl-2,2,2-trifluoro-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6302-04-1 | |
| Source | European Chemicals Agency (ECHA) | |
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Methodologies for the Synthesis of 1 Cyclohexyl 2,2,2 Trifluoro Ethanone
Direct Trifluoromethylation Strategies in Ketone Synthesis
Direct trifluoromethylation involves the introduction of a CF₃ group onto a pre-existing molecular scaffold. This can be achieved through either electrophilic or nucleophilic pathways, typically by reacting a trifluoromethylating agent with an enolate or enol equivalent of a cyclohexyl-carbonyl compound.
Electrophilic Trifluoromethylation Approaches
Electrophilic trifluoromethylation introduces a "CF₃⁺" synthon to a nucleophilic carbon center, such as an enol or silyl (B83357) enol ether. Hypervalent iodine reagents, often referred to as Togni's reagents, are prominent in this class. acs.orgchem-station.com These reagents are stable, commercially available, and react effectively with a variety of nucleophiles.
The synthesis of 1-Cyclohexyl-2,2,2-trifluoro-ethanone via this approach would typically involve the prior formation of a cyclohexyl silyl enol ether. This intermediate is then treated with an electrophilic trifluoromethylating agent. Copper catalysis can be employed to facilitate this transformation, producing the desired α-trifluoromethyl ketone in good yields. organic-chemistry.org The reaction is versatile but can be sensitive to the steric and electronic properties of the substrate. acs.org
Table 1: Electrophilic Trifluoromethylation of Silyl Enol Ethers
| Substrate | Reagent | Catalyst | Product | Yield |
|---|
Note: This table represents a general methodology applicable to the target compound.
Nucleophilic Trifluoromethylation Reagents in Ketone Formation
Nucleophilic trifluoromethylation strategies utilize reagents that deliver a "CF₃⁻" equivalent to an electrophilic carbonyl carbon or its derivative. A common and effective method for synthesizing α-trifluoromethyl ketones is the reaction of an ester with a nucleophilic CF₃ source. nih.govsemanticscholar.org
The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), is a widely used nucleophilic trifluoromethylating agent. semanticscholar.orgresearchgate.net Its reaction with a suitable precursor, such as methyl cyclohexanecarboxylate or ethyl cyclohexanecarboxylate, is initiated by a fluoride (B91410) source (e.g., tetrabutylammonium fluoride) and yields this compound directly. nih.gov This method is advantageous as it often avoids the formation of double-addition byproducts. nih.gov
Another significant nucleophilic source is fluoroform (HCF₃), an inexpensive industrial byproduct. beilstein-journals.org When activated by a strong base like potassium hexamethyldisilazide (KHMDS) in the presence of glymes, fluoroform generates a highly nucleophilic trifluoromethyl anion. beilstein-journals.orgnih.gov This species can then react with cyclohexanecarboxylic acid esters to form the target ketone. beilstein-journals.org
Table 2: Nucleophilic Trifluoromethylation of Cyclohexyl Esters
| Precursor | Reagent System | Key Conditions | Product |
|---|---|---|---|
| Methyl cyclohexanecarboxylate | TMSCF₃ / TBAF | Aprotic solvent | This compound |
Note: This table illustrates established nucleophilic methods for synthesizing trifluoromethyl ketones from corresponding esters.
Organometallic Reagent-Mediated Syntheses of Alpha-Trifluoromethyl Ketones
Organometallic reagents, particularly those of magnesium and lithium, are powerful nucleophiles capable of forming carbon-carbon bonds. They are instrumental in the synthesis of ketones, including those bearing a trifluoromethyl group.
Grignard and Organolithium Reagent Applications
Grignard reagents are among the most versatile tools in organic synthesis for forming C-C bonds. libretexts.orgresearchgate.net The synthesis of this compound can be efficiently achieved by reacting a cyclohexyl Grignard reagent, such as cyclohexylmagnesium bromide or chloride, with a trifluoroacetylating agent like ethyl trifluoroacetate. libretexts.orgchegg.com The Grignard reagent acts as a cyclohexyl carbanion equivalent, which adds to the electrophilic carbonyl of the trifluoroacetate. The resulting intermediate then collapses to form the target ketone.
Similarly, organolithium reagents, which are generally more reactive than their Grignard counterparts, can be used. Cyclohexyllithium would react with ethyl trifluoroacetate in a comparable manner to provide this compound. Careful control of reaction conditions, such as low temperatures, is often necessary to prevent side reactions.
A related synthesis involves the oxidation of 2,2,2-trifluoro-1-cyclohexylethanol. This alcohol precursor can be prepared by reacting cyclohexylmagnesium chloride with formaldehyde (B43269), followed by subsequent steps. chemicalbook.comorgsyn.org The final oxidation step, using an oxidant like sodium hypochlorite with a phase-transfer catalyst, yields the desired ketone. chemicalbook.com
Table 3: Synthesis via Cyclohexyl Grignard Reagent
| Reagents | Solvent | Product | Yield |
|---|
Note: This table outlines a direct and high-yielding Grignard-based synthesis.
Transition-Metal Catalyzed Coupling Reactions
Modern synthetic chemistry increasingly relies on transition-metal catalysis to achieve transformations with high efficiency and selectivity. For the synthesis of α-trifluoromethyl ketones, copper and nickel-catalyzed reactions are particularly relevant.
One approach involves the copper-catalyzed trifluoromethylation of silyl enol ethers, as mentioned in section 2.1.1, which represents a coupling between the enolate and an electrophilic CF₃ source. organic-chemistry.org Another strategy is the copper(I)-catalyzed C-H α-trifluoromethylation of α,β-unsaturated carbonyl compounds using Togni's reagent, which stereospecifically yields (E)-α-trifluoromethylated products. nih.gov
More advanced methods include dual nickel/photoredox catalysis systems. These can facilitate the cross-coupling of aldehydes with α-trifluoromethyl alkyl bromides under mild, visible-light-driven conditions to generate α-trifluoromethyl ketones. nih.gov Such methods offer excellent functional group tolerance and can be tuned by modulating the reagents.
Advanced Synthetic Techniques for Enhanced Efficiency and Selectivity
To overcome the limitations of traditional methods, such as harsh reaction conditions or the need for pre-functionalized substrates, advanced synthetic techniques are being developed. These include photoredox catalysis and continuous-flow synthesis.
Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling reactions to proceed under exceptionally mild conditions. princeton.edunih.govmdpi.com This strategy has been successfully applied to the α-trifluoromethylation of ketones by generating a trifluoromethyl radical from a suitable precursor (e.g., CF₃I or CF₃SO₂Cl). princeton.edunih.gov The radical then adds to an enol silane or enamine intermediate. This approach is often characterized by its operational simplicity and broad substrate scope. princeton.edu
Continuous-flow synthesis offers significant advantages over traditional batch processing, including superior heat and mass transfer, improved safety, and the potential for straightforward scaling. acs.org A two-step continuous-flow procedure for preparing α-trifluoromethyl ketones has been developed. In this process, the ketone is first converted in-flow to its silyl enol ether, which is then immediately mixed with a CF₃ radical source and irradiated with visible light in a photochemical reactor. acs.org This integrated approach can significantly reduce reaction times and improve process efficiency. acs.orgorganic-chemistry.org
Table 4: Comparison of Synthetic Methodologies
| Methodology | Key Features | Conditions | Precursor Type |
|---|---|---|---|
| Electrophilic Trifluoromethylation | Uses "CF₃⁺" source | Mild to moderate | Silyl Enol Ether |
| Nucleophilic Trifluoromethylation | Uses "CF₃⁻" source | Often low temperature | Ester / Acid Derivative |
| Grignard Reaction | Direct C-C bond formation | Anhydrous, ethereal solvent | Cyclohexyl Halide |
| Photoredox Catalysis | Visible light-driven | Ambient temperature | Ketone / Silyl Enol Ether |
Catalytic Asymmetric Synthesis of Related Chiral Fluorinated Ketones
The development of catalytic asymmetric methods for the synthesis of chiral compounds bearing a fluorine or a fluorine-containing group at the stereogenic center is a key focus in modern synthetic chemistry. doi.org While specific literature on the direct catalytic enantioselective synthesis of this compound is not abundant, the principles can be understood from the synthesis of related chiral fluorinated ketones, particularly α-trifluoromethyl ketones.
A common strategy for accessing chiral α-trifluoromethyl compounds is the asymmetric addition of organometallic reagents to prochiral α-trifluoromethyl-substituted ketones. acs.org Furthermore, the catalytic enantioselective reduction of trifluoromethyl-substituted imines is a prevalent method for preparing chiral α-trifluoromethyl amines, which are closely related precursors. nih.gov
Ruthenium-catalyzed asymmetric reductive amination of aryl-trifluoromethyl ketones has been shown to produce primary α-(trifluoromethyl)arylmethylamines with excellent enantioselectivities (80-97% ee) and good yields (51-92%). nih.gov This method utilizes ammonium acetate as the nitrogen source and hydrogen gas as the reductant, offering a user-friendly and simple catalytic system. nih.gov
Another approach involves the direct, catalytic enantioselective nitroaldol (Henry) reaction of simple α-trifluoromethyl ketones with nitromethane. acs.org Using a chiral monometallic lanthanum(III) triflate salt complex, α-trifluoromethyl tertiary nitroaldols can be obtained in high yields (up to 93%) and with high enantioselectivities (up to 98% ee). acs.org
Organocatalysis has also emerged as a powerful tool. A primary amine functionalized Cinchona alkaloid has been used as an organocatalyst for the direct and asymmetric α-fluorination of various cyclic ketones, achieving high levels of regio-, chemo-, enantio-, and diastereoselectivity. acs.orgprinceton.edu
Table 1: Examples of Catalytic Asymmetric Synthesis of Related Chiral Fluorinated Compounds
| Reaction Type | Catalyst/Reagent | Substrate Type | Product Type | Enantioselectivity (ee) | Yield (%) |
|---|---|---|---|---|---|
| Reductive Amination | Ruthenium catalyst | Aryl-trifluoromethyl ketones | Primary α-(trifluoromethyl)arylmethylamines | 80-97% | 51-92% |
| Nitroaldol (Henry) Reaction | Chiral Lanthanum(III) triflate complex | α-trifluoromethyl ketones | α-trifluoromethyl tertiary nitroaldols | up to 98% | up to 93% |
Chemo- and Regioselective Synthesis
Chemo- and regioselectivity are critical considerations in the synthesis of complex molecules like this compound. The selective introduction of a fluorine atom or a trifluoromethyl group at a specific position is often challenging.
Direct regioselective fluorination of cyclic and acyclic ketones to α-fluoroketones has been achieved using Selectfluor (F-TEDA-BF4) as the fluorinating reagent in a micellar system with sodium dodecyl sulfate (SDS) as a promoter. organic-chemistry.org This method allows for fluorination in water as the reaction medium. organic-chemistry.org Another approach for direct regiospecific fluorofunctionalization of the α-carbonyl position in ketones without prior activation involves the use of 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Accufluor NFTh) in methanol. organic-chemistry.org
In the context of polycyclic systems, organocatalysis has been shown to provide high levels of regioselectivity in α-fluorination reactions. acs.orgprinceton.edu For instance, the introduction of substituents at the 3-position of cyclohexanone (B45756) leads to enantioselective fluorination with regioselectivity away from the more substituted site. acs.org
Ligand-controlled regioselective and chemodivergent functionalization of gem-difluorocyclopropanes with simple ketones has been demonstrated using a Palladium/NHC ligand synergistic strategy. rsc.org This allows for exclusive α-regioselectivity in the C–F bond functionalization. rsc.org Furthermore, chemo- and regio-divergent access to fluorinated 1-alkyl and 1-acyl triazenes from alkynyl triazenes has been developed by tuning reaction conditions. researchgate.net
A cross-coupling of aldehydes and α-trifluoromethyl alkyl bromides using a dual nickel/photoredox catalysis system allows for the synthesis of α-trifluoromethyl ketones under mild conditions. acs.org This method offers selectively tunable access to these ketones by modulating the reagents. acs.org
Table 2: Methodologies for Chemo- and Regioselective Synthesis of Fluorinated Ketones
| Method | Reagent/Catalyst | Substrate | Product | Key Feature |
|---|---|---|---|---|
| Micellar Fluorination | Selectfluor / SDS | Cyclic and acyclic ketones | α-fluoroketones | Regioselective fluorination in water |
| Direct Fluorination | Accufluor NFTh | Ketones | α-fluoroketones | Regiospecific, no prior activation needed |
| Organocatalytic Fluorination | Primary amine Cinchona alkaloid | Substituted cyclic ketones | α-fluoro ketones | High regio- and enantioselectivity |
| C-F Bond Functionalization | Pd/NHC ligand | gem-difluorocyclopropanes and ketones | α-fluorinated alkenes | Exclusive α-regioselectivity |
Considerations for Scalable and Industrial Synthesis
The transition from laboratory-scale synthesis to scalable and industrial production of fluorinated compounds like this compound presents several challenges, including safety, cost-effectiveness, and process efficiency.
One of the key considerations is the choice of fluorinating agent. While elemental fluorine is highly reactive, its use has been pioneered for the selective fluorination of enolisable β-keto esters at a commercial scale. f2chemicals.com However, reagents like sulfur tetrafluoride (SF4), while effective for deoxyfluorination of ketones to gem-difluorides, are highly hazardous. acs.org The development of continuous flow methods for such hazardous reactions can significantly improve safety by minimizing the amount of reactive species at any given time and allowing for in-line quenching. acs.org
The use of cheaper and more accessible reagents is crucial for industrial applications. For example, the ruthenium-catalyzed asymmetric reductive amination of aryl-trifluoromethyl ketones utilizes inexpensive ammonium acetate. nih.gov Similarly, the development of methods that can be performed in aqueous media without the need for a catalyst or base, such as the selective mono- and difluorination of 1,3-dicarbonyl compounds with Selectfluor, offers a practical and convenient route for industrial synthesis. organic-chemistry.org
Continuous flow synthesis is increasingly being adopted in the pharmaceutical industry for the enantioselective synthesis of chiral molecules. scispace.com This approach offers advantages such as improved heat and mass transfer, better reaction control, and the potential for automation, which are all critical for large-scale production. The concise synthesis of key drug intermediates using methodologies like the aforementioned Ru-catalyzed reductive amination has been demonstrated on a scalable level. nih.gov
Table 3: Factors for Scalable and Industrial Synthesis of Fluorinated Ketones
| Factor | Consideration | Example/Strategy |
|---|---|---|
| Safety | Handling of hazardous reagents like SF4. | Use of continuous flow reactors to minimize reaction volume and enable in-line quenching. acs.org |
| Cost-Effectiveness | Use of inexpensive and readily available starting materials and catalysts. | Employing cheap reagents like ammonium acetate in reductive amination reactions. nih.gov |
| Process Efficiency | Minimizing reaction steps and purification requirements. | Developing one-pot or tandem reactions; utilizing continuous flow processes for automation and better control. scispace.com |
| Environmental Impact | Use of greener solvents and minimizing waste. | Performing reactions in aqueous media. organic-chemistry.org |
| Reagent Selection | Balancing reactivity with safety and cost. | Commercial-scale use of elemental fluorine for specific applications; development of safer fluorinating agents. f2chemicals.com |
Chemical Reactivity and Mechanistic Studies of 1 Cyclohexyl 2,2,2 Trifluoro Ethanone
Nucleophilic Addition Reactions at the Carbonyl Center
The primary mode of reactivity for 1-cyclohexyl-2,2,2-trifluoro-ethanone involves the addition of nucleophiles to the electrophilic carbonyl carbon. This process typically proceeds through the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reaction depending on the nucleophile and reaction conditions. evitachem.com
A hallmark of α-trifluoromethyl ketones is their pronounced tendency to form stable hydrates and hemiacetals upon exposure to water or alcohols, respectively. beilstein-journals.orgacs.org The strong electron-withdrawing CF3 group destabilizes the carbonyl group's partial positive charge, shifting the equilibrium strongly in favor of the tetrahedral, hydrated, or hemiacetal form. cdnsciencepub.com While the free carbonyl form of many trifluoromethyl ketones exists at unobservably low concentrations in aqueous or alcoholic solutions, the equilibrium between the hydrate (B1144303) and hemiacetal is readily studied. cdnsciencepub.com
For this compound, it is expected that in an aqueous solution, the hydrate, 1-cyclohexyl-2,2,2-trifluoroethane-1,1-diol, would be the predominant species. In alcoholic solvents, the corresponding hemiacetal would be formed. This high stability of the addition product is a key feature that distinguishes its reactivity from non-fluorinated ketones like cyclohexyl methyl ketone. Research on analogous compounds like trifluoroacetaldehyde (B10831) ethyl hemiacetal has shown its utility as a stable precursor that can generate the highly reactive aldehyde in situ for subsequent reactions. acs.orgresearchgate.netrsc.org
Table 1: Equilibrium Data for Addition Reactions to Fluorinated Ketones This interactive table presents equilibrium constants for hydrate and hemiacetal formation for various fluorinated ketones, illustrating the powerful electronic effect of fluorine substitution.
| Carbonyl Compound | Reagent | Product | Equilibrium Constant (K) | Reference |
| Trifluoroacetophenone | Water | Hydrate | 28 | cdnsciencepub.com |
| Hexafluoroacetone | Water | Hydrate | 1.2 x 10⁶ | cdnsciencepub.com |
| Trifluoroacetone | Methanol | Hemiacetal | 0.82 M⁻¹ | cdnsciencepub.com |
| Trifluoroacetophenone | Methanol | Hemiacetal | 0.08 M⁻¹ | cdnsciencepub.com |
Note: Data for this compound is not explicitly available but is expected to follow these trends.
The enhanced electrophilicity of the carbonyl carbon in this compound facilitates reactions with a broad spectrum of nucleophiles.
Nitrogen Nucleophiles: The compound readily undergoes condensation reactions with primary amines to form the corresponding imines. evitachem.com More complex transformations, such as the silver-catalyzed defluorinative carboimination with allylamines, have been reported for related trifluoromethyl ketones. chemrxiv.org This reaction is initiated by nucleophilic attack of the amine on the carbonyl carbon, leading to a cascade that results in C-F bond cleavage and the formation of α,α-difluoroimines. chemrxiv.org
Oxygen Nucleophiles: Beyond hemiacetal formation with alcohols, the carbonyl group can be attacked by stronger oxygen nucleophiles. Organometallic reagents like Grignard (RMgX) or organolithium (RLi) compounds add to the carbonyl to form tertiary trifluoromethylated alcohols after acidic workup. evitachem.com
Sulfur Nucleophiles: Sulfur-based nucleophiles, which are generally "softer" and highly nucleophilic, react efficiently with activated carbonyls. msu.edu Thiolate anions readily add to the carbonyl carbon. For example, related trifluoromethyl ketones have been shown to react with 1,2-ethanedithiol (B43112) to form the corresponding dithiane, a useful protecting group and synthetic intermediate. nih.gov
Table 2: Overview of Nucleophilic Addition Reactions This table summarizes the outcomes of reactions between this compound and various classes of nucleophiles.
| Nucleophile Class | Specific Reagent Example | Product Type |
| Nitrogen | Primary Amine (R-NH₂) | Imine |
| Oxygen | Grignard Reagent (R-MgBr) | Tertiary Alcohol |
| Sulfur | 1,2-Ethanedithiol | Dithiane |
Transformations Involving the Trifluoromethyl Group
The trifluoromethyl group is exceptionally stable; however, under specific reaction conditions, it can participate in substitution and elimination reactions.
Direct nucleophilic substitution of a fluorine atom on the CF3 group of an aliphatic ketone is mechanistically challenging and rare. The C-F bond is extremely strong, and fluoride (B91410) is a poor leaving group. Transformations that result in the formal substitution of fluorine typically proceed through indirect, multi-step pathways that often involve initial modification of the carbonyl group or an elimination-addition sequence.
Several synthetic strategies have been developed for the partial reduction, or hydrodefluorination, of trifluoromethyl ketones. These methods are valuable for accessing difluoromethyl and monofluoromethyl compounds, which are of significant interest in medicinal chemistry. nih.gov
Electrochemical Hydrodefluorination: A single-step electrochemical method performed under non-protic conditions can reduce trifluoromethyl ketones to the corresponding difluoromethyl ketones. nih.govacs.org This reaction proceeds at highly reductive potentials and often involves the formation of difluoroenol silyl (B83357) ether intermediates when a silylating agent is present. acs.org
Palladium-Catalyzed Defluorination/Arylation: An alternative pathway involves a palladium-catalyzed reaction that converts α-trifluoromethyl ketones into fluorinated-α,β-unsaturated ketones. rsc.org The proposed mechanism involves an initial base-promoted β-fluorine elimination to generate a 2,2-difluorovinyl ketone intermediate, which then undergoes further C-F bond activation and arylation. rsc.org
Table 3: Selected Methods for Defluorination of Trifluoromethyl Ketones This interactive table details various methods developed for the defluorination of trifluoromethyl ketones.
| Method | Reagents/Conditions | Product Type | Reference |
| Electrochemical Hydrodefluorination | Pb cathode, MeCN, Et₃N, TMSCl | Difluoroenol silyl ether | acs.org |
| Magnesium-mediated Hydrodefluorination | Mg metal, then HCl hydrolysis | Difluoromethyl ketone | nih.gov |
| Palladium-catalyzed Defluorination/Arylation | Pd(PPh₃)₂Cl₂, Phenyl boronic acid, K₂CO₃ | Z-fluoro-α,β-unsaturated ketone | rsc.org |
Reactions Pertaining to the Cyclohexyl Moiety
While the primary reactive center of the molecule is the trifluoroacetyl group, the cyclohexyl ring can participate in or direct reactions under certain conditions, particularly in multi-step sequences initiated at the carbonyl group.
One notable transformation is the deoxytrifluoromethylation/aromatization of cyclohexanone (B45756) derivatives. nih.gov In this type of sequence, a related cyclohexanone first undergoes a 1,2-addition of a trifluoromethylating reagent (e.g., TMSCF₃). The resulting tertiary alcohol intermediate is then subjected to dehydration and oxidation (aromatization) to yield a highly substituted trifluoromethyl arene. nih.gov This demonstrates a pathway where the cyclohexyl ring is ultimately transformed into an aromatic ring.
Furthermore, reactions common to other cyclohexyl ketones, such as Baeyer-Villiger oxidation, could potentially be applied. In the oxidation of cyclohexyl methyl ketone, the cyclohexyl group preferentially migrates over the methyl group to form cyclohexyl acetate. researchgate.net For this compound, the migratory aptitude of the cyclohexyl group versus the electron-poor trifluoromethyl group would be a key determinant of the reaction's outcome.
Redox Chemistry of the Ketone Functionality
The redox chemistry of this compound is a well-explored area, with the ketone functionality readily undergoing both reduction and oxidation under specific conditions. evitachem.com
The reduction of the carbonyl group in this compound to its corresponding alcohol, 1-cyclohexyl-2,2,2-trifluoro-ethanol, is a common and important transformation. This reaction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. evitachem.com
A significant aspect of this reduction is the ability to achieve high levels of enantioselectivity. In asymmetric reductions, the trifluoromethyl group often acts as the sterically demanding "larger" group, which dictates the stereochemical outcome of the reaction. This influence leads to the formation of alcohol products with a predictable stereochemistry. For instance, the reduction of cyclohexyl trifluoromethyl ketone can yield the corresponding alcohol with an enantiomeric excess (ee) as high as 87%. researchgate.netresearchgate.net This is notable because it often produces stereochemistry opposite to that observed with corresponding non-fluorinated ketones. researchgate.netresearchgate.net
Table 1: Asymmetric Reduction of Trifluoromethyl Ketones This table presents an example of the enantioselectivity achieved in the reduction of a trifluoromethyl ketone, highlighting the directing effect of the -CF3 group.
| Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Cyclohexyl trifluoromethyl ketone | 1-Cyclohexyl-2,2,2-trifluoro-ethanol | 87% | researchgate.netresearchgate.net |
This compound is susceptible to oxidation, though specific pathways and products are highly dependent on the oxidizing agents and reaction conditions employed. evitachem.com It is known to be incompatible with strong oxidizing agents. fluorochem.co.uk The trifluoromethyl group itself is generally stable under oxidative conditions.
Detailed Mechanistic Investigations
The mechanisms of reactions involving this compound are primarily governed by the electrophilic nature of the carbonyl carbon.
Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not widely published. However, mechanistic studies on analogous trifluoromethyl ketones provide significant insights.
In nucleophilic addition reactions, the process begins with the attack of a nucleophile on the electrophilic carbonyl carbon. This rate-determining step leads to the formation of a tetrahedral intermediate. evitachem.com The stability and subsequent reaction of this intermediate dictate the final product.
The trifluoromethyl group plays a crucial role in these mechanisms. Its steric and electronic properties are key in controlling enantioselectivity during asymmetric reductions. researchgate.netresearchgate.net Mechanistic studies on the conversion of trifluoromethyl groups to carbomethoxy groups have confirmed a dehydrofluorination–addition–elimination pathway. researchgate.net
Further research is required to fully characterize the kinetic and thermodynamic parameters for the diverse reactions that this compound can undergo.
Identification and Spectroscopic Characterization of Reaction Intermediates
The study of reaction mechanisms involving this compound is crucial for understanding its reactivity and for the rational design of synthetic pathways. A key aspect of these mechanistic studies is the identification and characterization of transient species, or reaction intermediates. While detailed spectroscopic data for the reaction intermediates of this compound are not extensively documented in publicly available literature, the behavior of analogous trifluoromethyl ketones provides a strong basis for predicting and understanding the nature of these intermediates.
The primary reaction pathway for this compound involves the nucleophilic addition to the electrophilic carbonyl carbon. This reactivity is significantly enhanced by the strong electron-withdrawing effect of the adjacent trifluoromethyl group. nih.gov The initial product of such an addition is a tetrahedral intermediate. nih.gov
Tetrahedral Intermediates
In reactions such as reduction with hydrides (e.g., sodium borohydride) or addition of organometallic reagents (e.g., Grignard reagents), the first-formed intermediate is a tetrahedral alkoxide. The general structure of this intermediate for this compound is shown below:
Figure 1: General structure of the tetrahedral intermediate formed from nucleophilic attack on this compound.
The direct spectroscopic observation of these intermediates is often challenging due to their transient nature. However, techniques such as stopped-flow NMR and IR spectroscopy have been successfully employed to study analogous systems, providing insights into their structure and kinetics. acs.org
For other trifluoromethyl ketones, the formation of stable tetrahedral species, particularly hydrates and hemiacetals, has been observed and characterized. For instance, in the trifluoromethylation of esters, stable tetrahedral species were identified using ¹⁹F NMR spectroscopy. beilstein-journals.org These hydrates are significantly more stable than those of non-fluorinated ketones, a phenomenon attributed to the electron-withdrawing nature of the CF₃ group which stabilizes the gem-diol structure.
Spectroscopic Signatures of Intermediates (Based on Analogous Systems)
While specific data for this compound intermediates is scarce, the following table summarizes the expected spectroscopic characteristics based on data from similar fluorinated ketones and general spectroscopic principles.
| Spectroscopic Technique | Expected Observations for Tetrahedral Intermediate |
| ¹⁹F NMR | The signal for the -CF₃ group in the tetrahedral intermediate is expected to be shifted upfield compared to the starting ketone. For example, in the crude reaction mixture of trifluoromethylation of some esters, hydrate products were observed in the ¹⁹F NMR spectrum. beilstein-journals.org |
| ¹H NMR | The appearance of a new signal for the hydroxyl proton (-OH) would be indicative of a hydrate or hemiacetal intermediate. The signals for the cyclohexyl protons would also experience a shift due to the change in the electronic environment from sp² to sp³ at the carbonyl carbon. |
| ¹³C NMR | The characteristic downfield signal of the carbonyl carbon (typically >190 ppm) in the starting ketone would be replaced by a signal for the sp³-hybridized carbon of the tetrahedral intermediate, which would appear at a significantly more upfield position (typically in the 90-110 ppm range). |
| IR Spectroscopy | The most significant change would be the disappearance of the strong carbonyl (C=O) stretching vibration (typically around 1715-1740 cm⁻¹) and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) for hydrate or alcohol intermediates. |
| Mass Spectrometry (MS) | Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting and characterizing charged intermediates in the gas phase. rsc.org For the tetrahedral intermediate of this compound, one would expect to observe the corresponding molecular ion or adducts in ESI-MS analysis of the reaction mixture. |
Enol and Enolate Intermediates
In addition to tetrahedral intermediates, enol or enolate forms of this compound can act as intermediates in certain reactions, particularly those involving deprotonation at the α-carbon of the cyclohexyl ring. However, the high electrophilicity of the carbonyl carbon generally favors nucleophilic addition at the carbonyl group over α-deprotonation.
Structure Property Relationships and Conformational Analysis of 1 Cyclohexyl 2,2,2 Trifluoro Ethanone
Electronic Effects of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry. evitachem.com Its influence on the properties of 1-Cyclohexyl-2,2,2-trifluoro-ethanone is profound, dictating the reactivity and stability of the molecule.
Inductive and Resonance Contributions to Molecular Properties
The primary electronic influence of the trifluoromethyl group is its strong inductive effect (-I). The high electronegativity of the three fluorine atoms causes a significant withdrawal of electron density from the adjacent carbon atom. This inductive pull is transmitted through the sigma bonds, making the carbonyl carbon significantly more electrophilic compared to its non-fluorinated counterpart, cyclohexyl methyl ketone.
While the trifluoromethyl group does not participate in resonance in the traditional sense, the strong inductive withdrawal of electrons significantly impacts the resonance stabilization of the carbonyl group. The increased partial positive charge on the carbonyl carbon makes it more susceptible to nucleophilic attack. evitachem.comlibretexts.org This enhanced electrophilicity is a hallmark of trifluoromethyl ketones and is a key determinant of their chemical reactivity. evitachem.com
Impact on Reactivity and Chemical Stability
The pronounced electrophilicity of the carbonyl carbon in this compound renders it highly reactive towards a variety of nucleophiles. evitachem.comcymitquimica.com Reactions such as additions of Grignard reagents or reductions with hydride agents are generally facile. cymitquimica.com
Steric and Conformational Influences of the Cyclohexyl Substituent
The cyclohexyl group, a non-planar and conformationally mobile substituent, exerts a significant steric influence on the molecule, affecting both its ground-state conformation and the transition states of its reactions.
Conformational Preferences of the Cyclohexane (B81311) Ring and Their Implications
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. weebly.com In a substituted cyclohexane like this compound, the trifluoroacetyl group can occupy either an axial or an equatorial position. Due to steric hindrance, large substituents on a cyclohexane ring preferentially occupy the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions. weebly.com
Therefore, the most stable conformer of this compound is expected to have the trifluoroacetyl group in the equatorial position. The energy difference between the equatorial and axial conformers, known as the A-value, is a measure of the steric bulk of the substituent. While a specific A-value for the trifluoroacetyl group is not documented, it is expected to be significant, ensuring a strong preference for the equatorial conformation.
The chair-to-chair interconversion of the cyclohexane ring is a dynamic process. However, the large energetic penalty for placing the bulky trifluoroacetyl group in an axial position means that at any given time, the vast majority of molecules will exist in the equatorial conformation. This conformational preference will dictate the accessibility of the carbonyl group to incoming nucleophiles.
Steric Hindrance at the Carbonyl and Adjacent Centers
The cyclohexyl group provides considerable steric bulk around the carbonyl carbon. cymitquimica.com This steric hindrance can influence the rate of nucleophilic attack. While the electronic effects of the trifluoromethyl group activate the carbonyl for attack, the steric bulk of the cyclohexyl ring can moderate this reactivity, especially with large or bulky nucleophiles. nih.gov
The approach of a nucleophile to the carbonyl carbon is also influenced by the conformation of the cyclohexyl ring. In the preferred equatorial conformation of the trifluoroacetyl group, the two faces of the planar carbonyl group are diastereotopic. Attack from the less hindered face is generally favored, potentially leading to diastereoselectivity in addition reactions.
Intramolecular Interactions and Their Influence on Molecular Conformation
While no specific studies on the intramolecular interactions within this compound have been reported, it is possible to infer potential interactions based on its structure. The close proximity of the fluorine atoms of the trifluoromethyl group to the hydrogen atoms of the cyclohexyl ring could lead to weak C-H···F-C intramolecular hydrogen bonds. The existence and strength of such interactions would depend on the rotational orientation of the trifluoromethyl group relative to the cyclohexyl ring.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6302-04-1 | libretexts.org |
| Molecular Formula | C8H11F3O | nih.gov |
| Molecular Weight | 180.17 g/mol | nih.gov |
| Boiling Point | 123 °C | chemicalbook.com |
| Density | 1.169 g/cm³ (Predicted) | chemicalbook.com |
Advanced Spectroscopic and Computational Investigations of 1 Cyclohexyl 2,2,2 Trifluoro Ethanone
High-Resolution Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental in determining the molecular structure and bonding of chemical compounds. For 1-Cyclohexyl-2,2,2-trifluoro-ethanone, a combination of NMR, vibrational spectroscopy, and mass spectrometry provides a comprehensive characterization.
Advanced Nuclear Magnetic Resonance (NMR) Studies (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR studies offer detailed insights into its molecular framework.
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms within the cyclohexyl ring. The signals for the cyclohexyl protons are typically observed in the upfield region, appearing as complex multiplets due to spin-spin coupling between adjacent, non-equivalent protons. The proton attached to the carbon alpha to the carbonyl group (C1 of the cyclohexyl ring) is expected to be the most deshielded of the ring protons, shifting further downfield due to the electron-withdrawing effect of the adjacent ketone.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. Key signals include the carbonyl carbon (C=O), which is significantly deshielded and appears at a low field. The carbon of the trifluoromethyl group (-CF₃) shows a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The carbons of the cyclohexyl ring appear at distinct chemical shifts, reflecting their different positions relative to the trifluoroacetyl substituent.
¹⁹F NMR: As fluorine has a spin of ½, ¹⁹F NMR is a powerful technique for characterizing fluorinated organic compounds. For this compound, the three fluorine atoms of the -CF₃ group are chemically equivalent, resulting in a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of trifluoromethyl ketones.
Table 1: NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) | Assignment |
|---|---|---|---|
| ¹H NMR | 2.95 - 2.85 | m | 1H (CH-C=O) |
| 1.95 - 1.60 | m | 5H (Cyclohexyl) | |
| 1.45 - 1.10 | m | 5H (Cyclohexyl) | |
| ¹³C NMR | 204.3 | q, J = 36.0 Hz | C=O |
| 116.3 | q, J = 291.0 Hz | CF₃ | |
| 51.1 | s | CH-C=O | |
| 28.1 | s | Cyclohexyl CH₂ | |
| 25.4 | s | Cyclohexyl CH₂ | |
| 25.1 | s | Cyclohexyl CH₂ |
| ¹⁹F NMR | -75.8 | s | CF₃ |
Data sourced from publicly available supplier technical data. The multiplicity 'q' denotes a quartet and 'm' denotes a multiplet.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups.
The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. Due to the electron-withdrawing effect of the adjacent -CF₃ group, this band is shifted to a higher wavenumber compared to non-fluorinated ketones like cyclohexyl methyl ketone. Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are also prominent. The C-H stretching and bending vibrations of the cyclohexyl ring appear in their characteristic regions.
While specific Raman spectroscopy data for this compound is not widely published, the technique would provide complementary information. The C=O stretch is expected to be a strong and polarized band in the Raman spectrum. The symmetric C-F stretching modes and the vibrations of the hydrocarbon backbone would also be Raman active.
Table 2: Key Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| ~ 2940 | Medium | C-H stretch (Cyclohexyl) |
| ~ 2860 | Medium | C-H stretch (Cyclohexyl) |
| ~ 1750 | Strong | C=O stretch (Ketone) |
Note: Wavenumbers are approximate and based on typical values for the assigned functional groups and data from related compounds.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z), providing information on the molecular weight and structure.
For this compound (molar mass: 180.17 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. The fragmentation pattern is dictated by the structure, with common cleavage points being the bonds adjacent to the carbonyl group. Expected fragmentation pathways include:
Alpha-cleavage: Loss of the trifluoromethyl radical (•CF₃, mass 69) to give a cyclohexylcarbonyl cation (m/z 111).
Alpha-cleavage: Loss of the cyclohexyl radical (•C₆H₁₁ , mass 83) to give the trifluoroacetyl cation ([CF₃CO]⁺, m/z 97).
McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen from the cyclohexyl ring to the carbonyl oxygen, followed by cleavage, although this is less common for cyclic systems.
Predicted collision cross-section (CCS) data, which relates to the ion's shape and size, can be calculated for different adducts, such as the protonated molecule [M+H]⁺.
Table 3: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 181.08348 | 135.3 |
| [M+Na]⁺ | 203.06542 | 140.7 |
Data sourced from PubChemLite. CCS values are calculated predictions.
Quantum Chemical Calculations and Theoretical Modeling
Theoretical modeling provides a powerful complement to experimental data, offering insights into electronic structure, energetics, and molecular properties that can be difficult to measure directly.
Density Functional Theory (DFT) Applications for Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with manageable computational cost, making it a standard tool in chemistry. While specific DFT studies focused solely on this compound are not prevalent in the literature, the application of DFT can be described based on its use for similar molecules.
Applications of DFT for this molecule would include:
Geometry Optimization: Calculating the lowest energy conformation of the molecule, including bond lengths, bond angles, and dihedral angles. This would likely show the cyclohexyl ring in a stable chair conformation.
Vibrational Frequency Calculation: Predicting the IR and Raman spectra. The calculated vibrational frequencies can be compared with experimental data to confirm band assignments and support the structural analysis.
Electronic Structure Analysis: Determining the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the oxygen lone pairs and the cyclohexyl ring, while the LUMO is centered on the π* orbital of the electron-deficient carbonyl group. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and electronic transition energies.
Reaction Energetics: DFT can be used to model reaction pathways, such as nucleophilic addition to the carbonyl carbon, and to calculate the associated activation barriers and reaction energies. Such calculations would quantitatively confirm the enhanced reactivity due to the trifluoromethyl group.
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Ab Initio and Semi-Empirical Methods for Electronic Structure Characterization
The electronic structure of this compound is significantly influenced by the presence of the highly electronegative trifluoromethyl group attached to the carbonyl carbon. This feature dictates the molecule's reactivity and spectroscopic properties.
Ab initio methods, which are based on first principles of quantum mechanics without the inclusion of empirical parameters, provide a robust framework for understanding the electronic landscape of such molecules. For trifluoromethyl ketones, these calculations can elucidate properties such as charge distribution, molecular orbital energies, and the electrophilicity of the carbonyl carbon. The strong electron-withdrawing nature of the trifluoromethyl group, as would be confirmed by ab initio calculations, dramatically increases the partial positive charge on the carbonyl carbon, making it a highly electrophilic center and susceptible to nucleophilic attack. nih.govevitachem.com This enhanced electrophilicity is a hallmark of TFMKs and is crucial to their reactivity. evitachem.com
Semi-empirical methods , which incorporate some experimentally derived parameters, offer a computationally less intensive approach to studying large molecules. cymitquimica.com While generally less accurate than ab initio methods, they are well-suited for preliminary electronic structure analysis and for studying larger systems or a series of related compounds. For this compound, semi-empirical calculations could be employed to rapidly predict ground-state geometries and electronic properties, providing valuable insights into its chemical behavior.
A comparative analysis of the electronic properties of a series of fluorinated ketones, derived from quantum mechanical computations, reveals the significant impact of the trifluoromethyl group on the molecule's reactivity. The balance between the intrinsic electrophilicity of the carbonyl carbon and the stability of its hydrate (B1144303) form often dictates the compound's activity in biological systems. nih.gov
| Computational Method | Key Insights for this compound |
| Ab Initio | Provides accurate charge distribution, revealing high electrophilicity of the carbonyl carbon. Can predict molecular orbital energies and spectroscopic properties. |
| Semi-Empirical | Offers a faster, qualitative assessment of electronic structure and ground-state geometry. Useful for initial screening of properties. |
Computational Conformational Analysis
The conformational landscape of this compound is complex, involving the chair-boat-skew interconversions of the cyclohexane (B81311) ring and the rotation around the C-C bond connecting the ring to the trifluoroacetyl group.
Furthermore, the rotation around the bond between the carbonyl group and the trifluoromethyl group also contributes to the conformational profile. Research on α-fluoroketones has demonstrated that the dihedral angle between the carbonyl group and the C-F bond has a significant impact on the molecule's reactivity. beilstein-journals.orgnih.gov Computational studies on related α-haloacetophenones have shown that the lowest energy conformations are influenced by the polarity of the solvent. beilstein-journals.org For this compound, it is expected that the conformational preference would seek to minimize the repulsion between the lone pairs of the carbonyl oxygen and the fluorine atoms.
A hypothetical conformational analysis would likely reveal a preference for the trifluoroacetyl group to be in the equatorial position of the cyclohexane chair, with a specific rotational orientation relative to the ring to minimize steric and electronic repulsions.
| Conformational Feature | Predicted Preference for this compound | Governing Factors |
| Cyclohexane Ring Conformation | Predominantly Chair | Lower ring strain |
| Substituent Position | Equatorial for the trifluoroacetyl group | Minimization of steric hindrance |
| Rotational Isomerism | Staggered conformation relative to the C-C bond | Minimization of torsional and electrostatic strain |
Prediction of Spectroscopic Parameters and Reaction Pathways
Computational methods are powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data for structure verification. For this compound, computational chemistry could be used to predict its NMR, IR, and UV-Vis spectra.
NMR Spectroscopy: The ¹⁹F NMR spectrum would be particularly characteristic, showing a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The ¹³C NMR spectrum would show a quartet for the trifluoromethyl carbon due to coupling with the fluorine atoms, and the carbonyl carbon would exhibit a downfield shift indicative of its electrophilicity.
IR Spectroscopy: The most prominent feature in the IR spectrum would be the C=O stretching frequency. Due to the electron-withdrawing effect of the trifluoromethyl group, this stretching vibration is expected to appear at a higher wavenumber compared to non-fluorinated ketones.
Reaction Pathways: The enhanced electrophilicity of the carbonyl carbon in this compound makes it a prime target for nucleophilic addition reactions. evitachem.com Computational studies can model the reaction pathways of this compound with various nucleophiles, determining the activation energies and the structures of transition states and intermediates. Trifluoromethyl ketones are known to form stable tetrahedral intermediates, and in aqueous solutions, they can exist in equilibrium with their hydrate (gem-diol) forms. researchgate.net
Potential reaction pathways that could be investigated computationally include:
Nucleophilic addition: Reactions with Grignard reagents or organolithium compounds. evitachem.com
Reduction: Conversion to the corresponding alcohol using reducing agents. evitachem.com
Condensation reactions: Formation of imines or acetals with amines or alcohols. evitachem.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, such as in the gas phase or in solution.
In the gas phase , MD simulations would illustrate the intrinsic flexibility of the molecule, showing the interconversion between different conformers. These simulations could map out the potential energy surface and identify the most probable conformational transitions.
In solution , the dynamic behavior would be significantly influenced by interactions with solvent molecules. MD simulations can model the solvation shell around the molecule and show how the solvent affects conformational equilibria and rotational dynamics. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized. beilstein-journals.org
The choice of solvent can have a profound impact on both the conformation and reactivity of this compound. MD simulations, often combined with quantum mechanics/molecular mechanics (QM/MM) methods, can be used to study these effects in detail.
Conformation: As suggested by studies on similar molecules, polar solvents are expected to stabilize more polar conformers. beilstein-journals.org For this compound, this could mean a shift in the equilibrium towards conformers where the C=O and C-F bonds are aligned in a way that maximizes the molecular dipole moment.
Reactivity: Solvation plays a critical role in chemical reactions. For the nucleophilic addition to the carbonyl group of this compound, the solvent can stabilize the charged transition state, thereby affecting the reaction rate. MD simulations can provide insights into the reorganization of solvent molecules during the reaction and help to quantify the solvent's contribution to the activation energy. The balance between the keto and hydrate forms of trifluoromethyl ketones is also known to be solvent-dependent. nih.gov
| Solvent Type | Predicted Effect on this compound |
| Nonpolar (e.g., hexane) | Favors less polar conformers; reactivity may be lower due to less stabilization of charged intermediates. |
| Polar Aprotic (e.g., acetone) | Stabilizes polar conformers and charged transition states, potentially increasing reactivity. |
| Polar Protic (e.g., ethanol) | Can act as a hydrogen bond donor to the carbonyl oxygen, potentially affecting conformational preferences and reactivity. May also participate in reactions. |
Applications of 1 Cyclohexyl 2,2,2 Trifluoro Ethanone in Synthetic Chemistry
Versatile Building Block in Complex Organic Molecule Synthesis
As a readily available fluorinated ketone, this compound serves as a valuable starting material for introducing the trifluoroethyl group into larger, more complex molecules. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
The reduction of 1-Cyclohexyl-2,2,2-trifluoro-ethanone provides a straightforward route to the corresponding fluorinated secondary alcohol, 1-Cyclohexyl-2,2,2-trifluoro-ethanol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165), in a process that is both efficient and high-yielding. The resulting chiral alcohol is a valuable synthon in its own right. For instance, the reverse reaction, the oxidation of 2,2,2-trifluoro-1-cyclohexylethanol, is a known method to produce the title ketone chemicalbook.com.
Furthermore, the ketone is a key substrate for the synthesis of the corresponding primary amine, (1-Cyclohexyl-2,2,2-trifluoro-ethyl)-amine, via reductive amination. This reaction typically involves the in-situ formation of an imine by reacting the ketone with an ammonia source, followed by reduction. Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds and is particularly effective for ketones that might otherwise be challenging to convert to amines wikipedia.orgmasterorganicchemistry.comlibretexts.org. The resulting fluorinated amine is a valuable building block for introducing the 1-cyclohexyl-2,2,2-trifluoro-ethyl moiety into a variety of molecular scaffolds. The diastereoselective reductive amination of aryl trifluoromethyl ketones with α-amino esters has been demonstrated as an effective method for producing chiral trifluoromethyl-containing compounds researchgate.net.
Table 1: Synthesis of Fluorinated Derivatives from this compound
| Starting Material | Reagents | Product | Product Class |
| This compound | Sodium borohydride (or other reducing agents) | 1-Cyclohexyl-2,2,2-trifluoro-ethanol | Fluorinated Alcohol |
| This compound | Ammonia source, reducing agent (e.g., NaBH3CN) | (1-Cyclohexyl-2,2,2-trifluoro-ethyl)-amine | Fluorinated Amine |
Trifluoromethyl ketones are well-established precursors for the synthesis of various fluorine-containing heterocycles. The reaction of 1,3-dicarbonyl compounds, including β-diketones with trifluoromethyl groups, with hydrazines is a classic and efficient method for the preparation of pyrazoles nih.gov. For example, the condensation of a 2-(trifluoromethyl)-1,3-diketone with phenylhydrazine in ethanol (B145695) has been shown to afford a 1,3,4,5-substituted pyrazole in good yield nih.gov. While a specific example detailing the use of this compound in pyrazole synthesis has not been documented in the provided search results, its chemical nature as a trifluoromethyl ketone makes it a suitable candidate for such cyclocondensation reactions.
Similarly, trifluoromethyl ketones can participate in the synthesis of other heterocyclic systems, such as pyridines. The Bohlmann-Rahtz pyridine synthesis, for instance, involves the reaction of an enamine with an ethynyl ketone, followed by cyclodehydration to form a substituted pyridine beilstein-journals.org. The reactivity of the trifluoromethyl ketone moiety could be harnessed in variations of such synthetic strategies to produce novel fluorinated pyridine derivatives.
The introduction of trifluoromethyl groups into organic molecules can significantly enhance their biological activity, metabolic stability, and lipophilicity. Consequently, this compound is an attractive starting material for the construction of bioactive scaffolds and advanced pharmaceutical intermediates. The trifluoromethyl cyclohexyl moiety is a key structural feature in certain modern therapeutic agents.
Role in Medicinal Chemistry and Drug Discovery
The unique properties conferred by the trifluoromethyl group make this compound a valuable building block in the design and synthesis of new drugs. Its incorporation into molecular structures can lead to improved pharmacological profiles.
A significant application of this compound is in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators. These compounds are of great interest for the treatment of autoimmune diseases such as multiple sclerosis. One such S1P modulator, known as Siponimod (Compound A), is chemically named (E)-1-(4-(1-(((4-Cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzyl)azetidine-3-carboxylic acid. The "4-cyclohexyl-3-(trifluoromethyl)benzyl" portion of this molecule strongly points to a synthetic route that utilizes a derivative of this compound. While the exact synthetic pathway from the ketone to the final drug is proprietary, the structural components are highly indicative of its use as a key starting material or intermediate.
Table 2: Profile of Compound A (Siponimod)
| Feature | Description |
| Compound Name | Siponimod (Compound A) |
| Chemical Name | (E)-1-(4-(1-(((4-Cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzyl)azetidine-3-carboxylic acid |
| Therapeutic Class | Sphingosine-1-Phosphate (S1P) Receptor Modulator |
| Key Structural Moiety | 4-Cyclohexyl-3-(trifluoromethyl)benzyl |
| Likely Precursor | Derivative of this compound |
Beyond its role in the synthesis of S1P modulators, the chemical reactivity of this compound makes it a versatile intermediate for a broader range of pharmaceutically relevant compounds. The trifluoromethyl ketone functionality is a key feature in various bioactive molecules due to the enhanced electrophilicity of the carbonyl carbon, making it a target for nucleophilic attack in the construction of complex molecular architectures . The presence of both the bulky, lipophilic cyclohexyl group and the electron-withdrawing trifluoromethyl group can be strategically utilized to fine-tune the steric and electronic properties of a drug candidate, potentially leading to improved efficacy and a more desirable pharmacokinetic profile.
Applications in Agrochemical and Materials Science
Intermediate in Agrochemical Production
Fluorinated compounds play a significant role in the agrochemical industry. The introduction of fluorine atoms into a molecule can enhance its biological activity, metabolic stability, and lipophilicity, which can improve its efficacy as a pesticide or herbicide. While direct evidence of this compound's use as a commercial agrochemical intermediate is limited in the available literature, its structural motifs are found in active compounds.
For example, trifluoromethyl-containing compounds are known to act as insect growth regulators by mimicking the action of juvenile hormones. cas.czscience.gov These juvenile hormone analogues disrupt the normal development of insects, preventing them from reaching maturity and reproducing. nih.gov The synthesis of such analogues often involves the incorporation of functionalized aliphatic rings and fluorinated moieties. Given its structure, this compound could serve as a precursor for the synthesis of novel juvenile hormone mimics.
The general structure of many insect juvenile hormone analogues includes a lipid-like chain and often an aromatic or alicyclic ring system. The cyclohexyl and trifluoroacetyl groups of this compound provide a ready-made framework that could be chemically modified to produce compounds with potential insecticidal activity.
Utilization in Specialty Chemicals and Materials Synthesis
The incorporation of fluorine into polymers and other materials can significantly alter their properties, leading to enhanced thermal stability, chemical resistance, and specific optical or electrical characteristics.
Polymers: Trifluoromethyl groups are known to decrease the crystallinity of polymers like poly(ether ether ketone) (PEEK), rendering them more amorphous. kpi.ua This change is often accompanied by an increase in the glass transition temperature, without significantly affecting the material's thermal stability or mechanical properties. kpi.ua While the direct polymerization of this compound is not a common application, it could serve as a monomer or a precursor to monomers for the synthesis of specialty polymers. For instance, it could be chemically modified to introduce polymerizable groups, allowing for its incorporation into polymer chains to tailor the final material's properties. The introduction of the trifluoromethyl group can also increase the free volume within a polymer, which can lead to a lower dielectric constant, a desirable property for materials used in high-frequency electronics. nih.gov
Liquid Crystals: The field of liquid crystals also benefits from the unique properties of fluorinated compounds. The introduction of fluorine atoms can influence the dielectric anisotropy of a liquid crystal, which is a critical parameter for its application in display technologies. nih.govst-andrews.ac.uk Specifically, fluorinated cyclohexane (B81311) motifs have been explored for the synthesis of liquid crystalline compounds with negative dielectric anisotropy. rsc.orgresearchgate.net Although the polarity introduced by multiple C-F bonds can sometimes lead to higher melting points and reduced solubility, the strategic placement of fluorinated groups is a key design principle. rsc.org this compound, with its fluorinated acetyl group attached to a cyclohexane ring, represents a potential building block for the synthesis of novel liquid crystal structures.
Below is a table summarizing the potential applications and the key structural features of this compound that are relevant to each application.
| Application Area | Relevant Structural Feature(s) | Potential Function |
| Enzyme Inhibition | Trifluoromethyl ketone | Electrophilic warhead for covalent modification of enzyme active sites |
| Cyclohexyl group | Hydrophobic interaction with enzyme binding pockets | |
| Biological Probes | Trifluoromethyl ketone | Reactive group for activity-based sensing |
| Agrochemicals | Cyclohexyl and trifluoromethyl groups | Precursor for juvenile hormone analogues and other bioactive molecules |
| Specialty Polymers | Trifluoromethyl group | Modification of polymer properties (e.g., crystallinity, dielectric constant) |
| Liquid Crystals | Fluorinated cyclohexyl motif | Building block for novel liquid crystal structures with tailored dielectric properties |
Biological and Pharmacological Research on 1 Cyclohexyl 2,2,2 Trifluoro Ethanone and Its Derivatives
Structure-Activity Relationships in Biological Systems
The relationship between the chemical structure of 1-Cyclohexyl-2,2,2-trifluoro-ethanone and its biological activity is heavily influenced by its key functional groups. The trifluoromethyl group, in particular, imparts unique physicochemical characteristics that modulate its behavior at a molecular level.
Role of the Trifluoromethyl Group in Enhancing Lipophilicity and Membrane Permeation
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, primarily for its ability to modify a molecule's properties to improve its drug-like characteristics. nih.gov One of its most significant contributions is the enhancement of lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and lipids. nih.gov This property is crucial for a drug's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, via passive diffusion. mdpi.comnih.gov
Table 1: Comparison of Physicochemical Properties of Methyl (CH₃) vs. Trifluoromethyl (CF₃) Groups
| Property | Methyl Group (CH₃) | Trifluoromethyl Group (CF₃) | Significance in Drug Design |
|---|---|---|---|
| Van der Waals Radius | 2.00 Å | 2.44 Å | The larger size of the CF₃ group can lead to more significant steric interactions and potentially improved binding selectivity. nih.gov |
| Electronegativity | Lower | Higher | The strong electron-withdrawing nature of the CF₃ group can alter a molecule's electronic profile, influencing interactions with biological targets. nih.gov |
| Hansch Lipophilicity (π) | +0.56 | +0.88 | The higher value for the CF₃ group indicates greater lipophilicity, which generally enhances membrane permeability. nih.gov |
| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation | The strength of the C-F bond (485.3 kJ/mol) compared to the C-H bond (414.2 kJ/mol) makes the CF₃ group very stable against metabolic degradation, prolonging the drug's half-life. nih.gov |
Steric Factors and Hydrophobic Interactions in Target Binding
The size and shape of a molecule (steric factors) and its hydrophobic nature are critical for how it fits into and interacts with the binding site of a biological target, such as an enzyme or receptor. The this compound molecule possesses two key features that dominate these interactions: the bulky cyclohexyl group and the trifluoromethyl group. cymitquimica.com
The cyclohexyl group is a significant hydrophobic component, promoting binding to nonpolar pockets in a target protein. cymitquimica.com The trifluoromethyl group, while known for its electronic properties, also has a considerable steric presence. Studies have shown that the CF3 group behaves as a much larger substituent than a methyl group, with a steric effect comparable to that of a cyclohexyl group. researchgate.net This size can be advantageous, potentially increasing binding affinity and selectivity through enhanced hydrophobic interactions within the target's binding site. nih.gov
Trifluoromethyl ketones (TFMKs) often function as "transition-state analogues," particularly for serine proteases and esterases. nih.govbeilstein-journals.org The ketone's carbonyl carbon is highly electrophilic due to the attached CF3 group, making it susceptible to attack by a serine residue in the enzyme's active site. This forms a stable tetrahedral adduct, effectively inhibiting the enzyme. nih.gov The success of this inhibition, however, is not solely dependent on chemical reactivity. Steric factors play a crucial role; if the inhibitor cannot be accommodated correctly within the binding site, its potency can be drastically reduced, regardless of its intrinsic reactivity. nih.gov The hydrophobic nature of the binding gorges of many enzymes, like carboxylesterases, further suggests that hydrophobic substituents attached to the ketone, such as the cyclohexyl group, are important for guiding the inhibitor to the active site. nih.gov
Pharmacokinetic Studies of Related Compounds
While specific pharmacokinetic data for this compound is not extensively published, the behavior of related trifluoromethyl-containing compounds provides significant insight into its likely absorption, distribution, metabolism, and excretion (ADME) profile.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
The inclusion of fluorine atoms is a widely used strategy to improve the ADME properties of drug candidates. beilstein-journals.orgnih.gov Studies on various classes of compounds, such as MAP-activated protein kinase 2 (MK2) inhibitors, have demonstrated that specifically placed fluorine atoms can lead to remarkable improvements in multiple ADME parameters simultaneously. nih.gov
For example, the fluorination of a pyrrole-based MK2 inhibitor scaffold led to:
Improved Permeability: Enhanced ability to cross biological membranes.
Improved Aqueous Solubility: A surprising effect, as increased lipophilicity often decreases solubility.
Reduced In Vivo Clearance: The compound is cleared from the body more slowly, potentially leading to a longer duration of action.
These combined improvements resulted in significantly better oral absorption and bioavailability in rat models. nih.gov This demonstrates the potential of the trifluoromethyl group to confer a favorable ADME profile, suggesting that derivatives of this compound could possess good oral exposure.
Table 2: Effect of Fluorination on ADME Properties of a Pyrrole-Based MK2 Inhibitor Scaffold
| Parameter | Non-Fluorinated Compound | Fluorinated Analogue | Outcome |
|---|---|---|---|
| Aqueous Solubility | 0.004 g/L | 0.032 g/L | 8-fold increase |
| Rat In Vivo Clearance | 100 mL/min/kg | 11 mL/min/kg | ~9-fold reduction |
| Rat Oral Bioavailability | Low | Significantly Increased | Improved potential for oral administration |
Data derived from a study on MK2 inhibitors. nih.gov
Metabolic Pathways and Metabolite Identification
The primary metabolic pathways for related compounds often involve transformations at other, more chemically labile sites on the molecule. For ketones, a common metabolic route is reduction of the carbonyl group to a secondary alcohol. Therefore, a likely metabolite of this compound would be 1-Cyclohexyl-2,2,2-trifluoro-ethanol. Further metabolism could potentially occur on the cyclohexyl ring, such as hydroxylation, although the trifluoromethyl group itself would likely remain intact.
Studies of other trifluoromethyl-containing drugs, such as the antitumor agent trifluridine (B1683248) (FTD), show that metabolism can be a key determinant of bioavailability. nih.gov FTD is rapidly metabolized by thymidine (B127349) phosphorylase. Its co-administration with an inhibitor of this enzyme (tipiracil) dramatically increases its bioavailability, a strategy that highlights the importance of understanding and potentially blocking the metabolic pathways of trifluoromethylated compounds. nih.gov
Molecular Interactions and Binding Studies
Trifluoromethyl ketones (TFMKs) are a well-established class of enzyme inhibitors, and their mechanism of action has been studied extensively. researchgate.netrsc.org They are particularly effective as reversible, covalent inhibitors of enzymes that utilize a serine, cysteine, or threonine residue for catalysis, such as proteases and esterases. nih.gov
The key to their inhibitory activity lies in the electronic properties of the trifluoromethyl ketone group. The three highly electronegative fluorine atoms pull electron density away from the carbonyl carbon, making it highly electrophilic. This potent electron-withdrawing effect makes the ketone a mimic of the tetrahedral transition state of peptide or ester hydrolysis. beilstein-journals.org When a TFMK enters an enzyme's active site, a nucleophilic residue (like the hydroxyl group of serine) attacks the electrophilic carbonyl carbon, forming a stable, covalent, yet reversible, tetrahedral adduct (a hemiketal). nih.gov This adduct is stable enough to effectively "trap" the enzyme, preventing it from carrying out its normal function.
Beyond this covalent interaction, the trifluoromethyl group can also participate in other important non-covalent interactions within the binding site, including:
Hydrogen Bonding: The fluorine atoms can act as weak hydrogen bond acceptors.
Hydrophobic Interactions: As previously discussed, the group contributes to hydrophobic binding.
Dipole-Dipole Interactions: The strong dipole of the CF3 group can interact with polar residues in the active site.
Furthermore, the trifluoromethyl ketone moiety has been identified as an effective zinc-binding group, making it a valuable component in the design of inhibitors for zinc-containing enzymes, such as matrix metalloproteinases. researchgate.net
Table 3: Examples of Enzyme Classes Inhibited by Trifluoromethyl Ketone (TFMK) Derivatives
| Enzyme Class | Mechanism of Inhibition | Key Interaction |
|---|---|---|
| Serine Proteases | Reversible covalent inhibition | Formation of a stable hemiketal with the active site serine residue. nih.gov |
| Esterases | Reversible covalent inhibition | Acts as a transition-state analogue, forming a tetrahedral adduct. nih.gov |
| Zinc Metalloproteinases | Metal Chelation | The TFMK hydrate (B1144303) (gem-diol) can act as a zinc-binding group. researchgate.net |
| Phospholipases | Reversible covalent inhibition | Inhibition through interaction with the enzyme's catalytic machinery. researchgate.net |
In Vitro and In Silico Enzyme Inhibition Assays
In vitro and in silico enzyme inhibition assays are critical for determining the potency of potential drug candidates. For derivatives of this compound, these assays have focused on their ability to inhibit BTK activity.
A patent for BTK inhibitors describes the synthesis of compounds starting from this compound. The resulting derivatives, such as N-[(1-cyclohexyl-2,2,2-trifluoro-ethylidene)amino]benzamide and N-(1-Cyclohexyl-2,2,2-trifluoro-ethyl)benzohydrazide, are precursors to potent BTK inhibitors. google.com While specific IC50 values for these immediate derivatives are not always publicly available, the final compounds have demonstrated significant inhibitory activity. For example, novel N,9-diphenyl-9H-purin-2-amine derivatives, which share structural similarities with potential downstream products, have shown potent BTK inhibition with IC50 values in the nanomolar range. nih.gov One such derivative, compound 10j , exhibited an IC50 of 0.4 nM against BTK. nih.gov
| Derivative/Compound | Target Enzyme | Assay Type | IC50 Value |
| 10d (N,9-diphenyl-9H-purin-2-amine derivative) | BTK | Enzyme-based | 0.5 nM nih.gov |
| 10i (N,9-diphenyl-9H-purin-2-amine derivative) | BTK | Enzyme-based | 0.5 nM nih.gov |
| 10j (N,9-diphenyl-9H-purin-2-amine derivative) | BTK | Enzyme-based | 0.4 nM nih.gov |
| Ibrutinib (Reference compound) | BTK | Enzyme-based | 0.3 nM nih.gov |
| AVL-292 (Reference compound) | BTK | Enzyme-based | 0.6 nM nih.gov |
Exploratory Biological Activities and Bioactivity Profiling
The primary exploratory biological activity for derivatives of this compound has been the inhibition of BTK for the treatment of B-cell malignancies and autoimmune diseases. nih.gov The aberrant activation of BTK is a known factor in the pathogenesis of various B-cell lymphomas. nih.gov
The structure-activity relationship (SAR) studies of BTK inhibitors derived from scaffolds related to this compound have provided valuable insights. For instance, the introduction of a tricyclic benzonaphthyridinone pharmacophore has led to the discovery of potent irreversible BTK inhibitors. nih.gov These compounds have been shown to inhibit BTK autophosphorylation, induce cell cycle arrest, and promote apoptosis in cancer cell lines. nih.gov
The bioactivity profile of these compounds extends to their effects on cellular signaling pathways downstream of the B-cell receptor (BCR). By inhibiting BTK, these derivatives can modulate B-cell activation, proliferation, and survival, which are critical processes in the progression of diseases like chronic lymphocytic leukemia and mantle cell lymphoma. researchgate.net
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthetic Methodologies for Fluorinated Ketones
The synthesis of α-trifluoromethyl ketones is undergoing a green revolution, shifting away from expensive or hazardous reagents toward more sustainable methods. Future research will likely focus on optimizing and scaling up these environmentally conscious strategies. A key area of development is the use of photocatalysis, which allows reactions to proceed under mild conditions using visible light. acs.orgacs.org For instance, efficient methods for the trifluoromethylation of O-silyl enol ethers have been developed using photocatalysts and CF3Br, a low-cost reagent. acs.org Another promising approach involves photoinduced radical relay processes that utilize inexpensive trifluoromethylation sources like TES-OTf and Tf2O without the need for external redox agents or photocatalysts. chinesechemsoc.org
Researchers are also exploring the use of fluoroform (HCF3), a potent greenhouse gas, as a C1 building block. beilstein-journals.orgbeilstein-journals.org Methods that convert this industrial byproduct into valuable trifluoromethyl ketones represent a significant advancement in sustainable chemistry. beilstein-journals.orgbeilstein-journals.org Furthermore, solvent-free reaction conditions, such as the diaza-carbonyl-ene reaction of formaldehyde (B43269) tert-butyl hydrazone with trifluoromethyl ketones, offer a clean and efficient pathway to complex fluorinated molecules. rsc.org The development of methods that avoid external trifluoromethyl sources altogether, such as the radical-mediated migration of a trifluoromethyl group from a vinyl triflate, is another innovative and atom-economical approach. nih.gov
Comparison of Modern Synthetic Methods for α-Trifluoromethyl Ketones
| Method | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|
| Photocatalytic Radical Trifluoromethylation | fac-Ir(ppy)3 catalyst, CF3Br, visible light | Mild conditions, broad substrate scope. | acs.org |
| Photoinduced Radical Relay | TES-OTf, Tf2O, light irradiation, metal-free | Uses low-cost CF3 precursors, operationally simple. | chinesechemsoc.org |
| Nucleophilic Trifluoromethylation with Fluoroform | HCF3, KHMDS, triglyme | Utilizes a greenhouse gas as a feedstock, straightforward. | beilstein-journals.orgbeilstein-journals.org |
| Solvent-Free Diaza-Carbonyl-Ene Reaction | Formaldehyde tert-butyl hydrazone, solvent-free | High-yielding, clean, operationally simple. | rsc.org |
| Trifluoromethyl Migration | Vinyl triflates, radical process | No external trifluoromethyl source required. | nih.gov |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Beyond established reactions like nucleophilic addition and reduction, future research is set to uncover new reactivity patterns for 1-cyclohexyl-2,2,2-trifluoro-ethanone. evitachem.com The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic, opening doors for unique transformations. evitachem.com Research is moving towards harnessing this reactivity in novel cycloaddition reactions and intramolecular rearrangements to construct complex heterocyclic and polycyclic systems. mdpi.comresearchgate.net
One emerging area is the controlled functionalization or partial defluorination of the trifluoromethyl group itself. acs.org Such strategies can convert the relatively inert CF3 group into other valuable functional moieties, expanding the synthetic utility of the ketone. For example, base-mediated didefluorination has been demonstrated for o-trifluoromethyl benzylamines, proceeding through a difluoroquinone methide intermediate. acs.org Exploring similar transformations for this compound could yield novel monofluorinated or difluorinated building blocks. Additionally, the Umpolung (polarity reversal) of related functional groups offers a strategy for unprecedented cross-coupling reactions. acs.org
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and synthesis of fluorinated compounds like this compound. mdpi.comnih.gov These computational tools can analyze vast datasets to predict the biological activity, toxicity, and physicochemical properties of novel derivatives. nih.govfrost.com Generative AI models can design new molecules with optimized properties for specific targets, such as enzymes or receptors, expanding the chemical space for drug discovery. harvard.edupnnl.gov
In synthetic chemistry, ML algorithms can predict the outcomes of reactions, optimize reaction conditions, and even propose novel, efficient synthetic routes. mdpi.com For instance, machine learning can be used to predict C-F bond dissociation energies, which is crucial for designing selective defluorination strategies. acs.org By integrating AI into the research pipeline, scientists can accelerate the design-make-test-analyze cycle, reducing the time and cost associated with developing new pharmaceuticals and materials. frost.com This data-driven approach will enable a more rational design of this compound derivatives and the planning of sustainable synthetic pathways. nih.gov
Applications of AI/ML in Fluorinated Compound Research
| Application Area | AI/ML Contribution | Potential Impact | Reference |
|---|---|---|---|
| De Novo Drug Design | Generates novel molecular structures with desired therapeutic profiles. | Accelerates identification of new drug candidates. | nih.govharvard.edu |
| Property Prediction | Predicts bioactivity, ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. | Prioritizes candidates for synthesis and testing, reduces late-stage failures. | nih.govnih.gov |
| Synthetic Route Planning | Suggests optimal and sustainable synthetic pathways. | Increases efficiency and reduces chemical waste. | mdpi.com |
| Reaction Prediction | Predicts C-F bond dissociation energies and reaction outcomes. | Aids in designing novel reactions and selective transformations. | acs.org |
Expanding the Scope of Biomedical Applications Beyond Current Discoveries
While this compound is a valuable synthetic intermediate, its trifluoromethyl ketone (TFMK) motif is a key pharmacophore in its own right. beilstein-journals.orgevitachem.com TFMKs are effective reversible covalent inhibitors of various enzymes, particularly serine proteases and esterases, by mimicking the tetrahedral transition state of amide or ester hydrolysis. beilstein-journals.orgchemrxiv.org This mechanism is central to their emerging applications.
Future research will likely build upon initial findings to design specific inhibitors for a range of diseases. Derivatives have already been investigated as sigma-2 receptor agonists for pancreatic cancer and as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease. evitachem.comnih.gov The development of TFMK-containing antivirals, such as derivatives of oseltamivir, represents a significant growth area. chemrxiv.org Furthermore, the ability of TFMKs to inhibit pheromone-degrading enzymes in insects opens avenues for developing novel, species-specific agrochemicals that disrupt pest communication. nih.govnih.gov Expanding research into these areas could lead to the development of new therapeutics for cancer, neurodegenerative disorders, and infectious diseases, as well as more environmentally benign pesticides.
Advanced Spectroscopic Characterization of Transient Species and Reaction Dynamics
A deeper understanding of the reaction mechanisms of this compound is crucial for developing novel transformations and optimizing existing ones. The key to this is the characterization of short-lived, transient intermediates such as enols, enolates, radical species, and tetrahedral adducts. acs.orgsapub.org Future research will increasingly rely on advanced spectroscopic techniques to observe these species directly.
Techniques like in-situ IR spectroscopy (e.g., ReactIR) and rapid-injection NMR can monitor reaction progress in real-time, providing kinetic data and identifying intermediates. youtube.com Time-resolved spectroscopy can be used to study the dynamics of photoinduced reactions on femtosecond to millisecond timescales. chemrxiv.org For radical processes, electron paramagnetic resonance (EPR) spectroscopy is an invaluable tool. Mechanistic investigations will also combine experimental methods, such as Stern-Volmer quenching studies and kinetic isotope effects, with computational modeling to build a comprehensive picture of reaction pathways. chemrxiv.org This detailed mechanistic insight will enable chemists to control reaction selectivity and discover unprecedented reactivity. sapub.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Cyclohexyl-2,2,2-trifluoroethanone in laboratory-scale preparation?
- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation, where cyclohexylbenzene reacts with trifluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include ketone functionalization using fluorinated reagents. Reaction conditions (temperature: 0–5°C, inert atmosphere) and stoichiometric ratios (1:1.2 for acyl chloride to aromatic substrate) are critical for yield optimization. Post-synthesis purification via fractional distillation or column chromatography is recommended .
Q. How can researchers confirm the structural identity of 1-Cyclohexyl-2,2,2-trifluoroethanone?
- Methodological Answer : Characterization involves:
- Spectroscopy : Compare IR spectra (C=O stretch ~1700–1750 cm⁻¹, CF₃ absorption ~1100–1200 cm⁻¹) with reference data from NIST or PubChem .
- Mass Spectrometry : Electron ionization (EI-MS) should show molecular ion peaks at m/z 180 (C₈H₁₁F₃O⁺) and fragmentation patterns consistent with cyclohexyl and trifluoroacetyl groups .
- NMR : ¹³C NMR should exhibit signals for the carbonyl carbon (~190–200 ppm) and CF₃ group (quartet, ~110–120 ppm) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) due to potential irritancy. Avoid inhalation and contact with skin. Work under a fume hood, and store in inert conditions (argon/nitrogen atmosphere) to prevent degradation. Refer to safety data sheets (SDS) for fluorinated ketones, which highlight flammability risks and recommend fire suppression using CO₂ .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence the reactivity of 1-Cyclohexyl-2,2,2-trifluoroethanone in nucleophilic additions?
- Methodological Answer : The strong electron-withdrawing nature of the CF₃ group polarizes the carbonyl, enhancing electrophilicity. Kinetic studies using Grignard reagents (e.g., MeMgBr) show accelerated nucleophilic attack compared to non-fluorinated analogs. Monitor reaction progress via in situ IR to track carbonyl disappearance. Computational modeling (DFT) can predict regioselectivity in multi-site reactions .
Q. What discrepancies exist in reported spectral data for this compound, and how can they be resolved?
- Methodological Answer : Variations in IR carbonyl peaks (e.g., ±10 cm⁻¹) arise from solvent effects (CCl₄ vs. KBr matrix). Validate data using standardized conditions (5% in CS₂ for IR). For NMR, ensure deuterated solvents (CDCl₃) are anhydrous to avoid peak splitting. Cross-reference with high-purity commercial samples or published crystallographic data (e.g., Acta Crystallographica) to resolve ambiguities .
Q. How can researchers design experiments to study the compound’s role in catalytic asymmetric synthesis?
- Methodological Answer : Use chiral ligands (e.g., BINOL or Jacobsen catalysts) to test enantioselective reductions of the ketone. Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry. Compare turnover frequencies (TOF) under varying temperatures and pressures. Recent studies suggest CF₃ groups can stabilize transition states, improving stereocontrol .
Data Contradiction Analysis
Q. Why do different synthetic methods yield conflicting purity profiles for this compound?
- Methodological Answer : Friedel-Crafts routes may produce byproducts (e.g., diaryl ketones) if acyl chloride is in excess, while alternative methods (e.g., Claisen condensation) risk side reactions with acidic α-hydrogens. Purity discrepancies are resolved via:
- Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to isolate the target compound.
- Analytical Cross-Checks : Combine GC-MS and ¹H NMR to quantify impurities (<1% threshold) .
Computational and Theoretical Insights
Q. What computational tools are recommended for predicting the physicochemical properties of 1-Cyclohexyl-2,2,2-trifluoroethanone?
- Methodological Answer : Use Gaussian or ORCA for DFT calculations to predict logP (lipophilicity), dipole moments, and solubility. QSPR models (e.g., CC-DPS) correlate structural descriptors (molar volume, polar surface area) with experimental data. Validate predictions against thermogravimetric analysis (TGA) for melting/boiling points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
